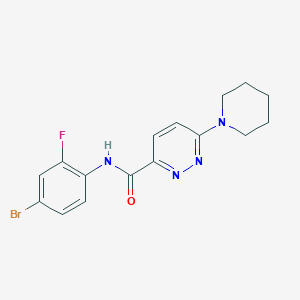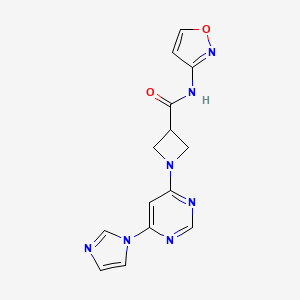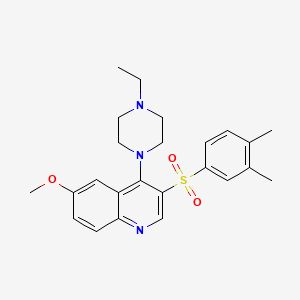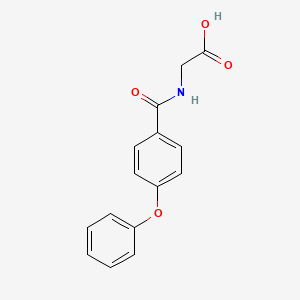
2-Cloroquinazolin-8-ol
Descripción general
Descripción
2-Chloroquinazolin-8-ol is a chemical compound with the molecular formula C8H5ClN2O It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Aplicaciones Científicas De Investigación
2-Chloroquinazolin-8-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including 2-Chloroquinazolin-8-ol, are investigated for their potential as therapeutic agents in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
Target of Action
Quinazoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Biochemical Pathways
Quinazoline derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting that 2-chloroquinazolin-8-ol could have multiple effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroquinazolin-8-ol can be synthesized through several methods. One common method involves the reaction of 2-chloro-8-methoxyquinazoline with boron tribromide in dichloromethane. The reaction is carried out at 0°C for 5 minutes, followed by stirring at ambient temperature for 22 hours. The mixture is then cooled to -5°C for 30 minutes to yield 2-Chloroquinazolin-8-ol .
Industrial Production Methods
Industrial production methods for 2-Chloroquinazolin-8-ol typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroquinazolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups, such as amines or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkyl halides, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation Reactions: Products include quinazoline N-oxides.
Reduction Reactions: Products include dihydroquinazoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinazolin-9-ol
- 2,5-Dichloroquinazolin-8-ol
- 2,7-Dichloroquinazolin-8-ol
- 2,5,8-Trichloroquinazolin-8-ol
Uniqueness
2-Chloroquinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-chloroquinazolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGXMBUPVURGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-10-6 | |
| Record name | 2-Chloro-8-quinazolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)



![N-(2,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2408082.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)


![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide](/img/structure/B2408095.png)


